molecular formula C21H19N3O4S3 B2657038 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941967-81-3

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No.: B2657038
CAS No.: 941967-81-3
M. Wt: 473.58
InChI Key: BUFDUDRDJQCDJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a complex organic compound featuring a benzo[d]thiazole and thiazole moiety linked to a butanamide chain with a methoxyphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Benzo[d]thiazole and Thiazole Moieties

      Starting Materials: 2-aminobenzenethiol and α-haloketones.

      Reaction Conditions: Cyclization reactions under acidic or basic conditions to form benzo[d]thiazole and thiazole rings.

  • Coupling Reactions

      Reagents: Thiazole derivatives and benzo[d]thiazole intermediates.

      Conditions: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalysts.

  • Sulfonylation

      Reagents: 4-methoxybenzenesulfonyl chloride.

      Conditions: Reaction with the intermediate product in the presence of a base such as triethylamine.

  • Amidation

      Reagents: Butanoyl chloride.

      Conditions: Amidation reaction to introduce the butanamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Batch Processing: For small-scale production.

    Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Mild to moderate temperatures.

      Products: Oxidized derivatives of the thiazole and benzo[d]thiazole rings.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Typically carried out in anhydrous solvents.

      Products: Reduced forms of the sulfonyl and amide groups.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Varies depending on the substituent being introduced.

      Products: Substituted derivatives on the aromatic rings or the thiazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC.

    Bases: Triethylamine, pyridine.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural complexity.

    Biological Probes: Used in studying biological pathways involving sulfur and nitrogen heterocycles.

Medicine

    Drug Development: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Polymer Additives: Used to enhance the properties of polymers.

    Dye Manufacturing: Intermediate in the synthesis of complex dyes.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazole and benzo[d]thiazole rings can intercalate with DNA or inhibit enzyme activity by binding to active sites, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a butanamide.

    4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)ethanamide: Similar but with an ethanamide group.

Uniqueness

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its longer butanamide chain compared to similar compounds may affect its solubility and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S3/c1-28-14-8-10-15(11-9-14)31(26,27)12-4-7-19(25)24-21-23-17(13-29-21)20-22-16-5-2-3-6-18(16)30-20/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFDUDRDJQCDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.